molecular formula C10H13NO2S B181883 Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 4815-29-6

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B181883
CAS No.: 4815-29-6
M. Wt: 211.28 g/mol
InChI Key: BOJXCJDYZJSPMZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is an organic compound with the molecular formula C10H13NO2S. It is a pale yellow to brown powder with a melting point of 88.0-97.0°C . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in methanol, with morpholine as a catalyst. The reaction mixture is heated at 45°C for 3 hours, then cooled to room temperature . The resulting product is filtered and washed with ethanol to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes, with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific ethyl ester functional group, which can influence its reactivity and solubility. This makes it a valuable intermediate for synthesizing various derivatives and studying their properties.

Properties

IUPAC Name

ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)8-6-4-3-5-7(6)14-9(8)11/h2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJXCJDYZJSPMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294965
Record name Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-29-6
Record name 4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester
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Record name NSC 99004
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Record name 4815-29-6
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Record name Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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